molecular formula C17H19FN4O4S B2588306 Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 850937-06-3

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2588306
CAS No.: 850937-06-3
M. Wt: 394.42
InChI Key: DNKYDAQZNZSENJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 1,3,4-oxadiazole ring via a sulfanyl acetyl bridge. The 2-fluorophenyl substituent on the oxadiazole distinguishes it structurally and functionally from analogs. This compound’s design leverages fluorine’s electron-withdrawing properties and hydrophobic interactions, which are critical for modulating bioactivity, solubility, and target binding . Below, we compare this compound with structural analogs, emphasizing substituent effects, synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

ethyl 4-[2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKYDAQZNZSENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the coupling with piperazine. Common reagents used in these steps include thionyl chloride, hydrazine hydrate, and ethyl chloroformate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate. For example, derivatives containing the oxadiazole structure have shown significant activity against Gram-positive and Gram-negative bacteria. In one study, various oxadiazole derivatives were tested using the agar disc-diffusion method against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of human lung carcinoma (SK-LU-1) and breast cancer (MCF-7) cells . The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells.

Mechanistic Insights

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For example, studies suggest that compounds with oxadiazole moieties can inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntibacterialStaphylococcus aureus< 10
Escherichia coli< 20
AnticancerSK-LU-1 (Lung cancer)< 5
MCF-7 (Breast cancer)< 10

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a study published in MDPI, researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial properties against common pathogens. The study found that modifications to the piperazine ring significantly influenced antibacterial efficacy. The most potent compound exhibited an IC50 value below 10 µM against E. coli and S. aureus .

Case Study 2: Antitumor Activity Assessment

Another investigation focused on the anticancer potential of a related compound from the same class. The study demonstrated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways. The results indicated that structural features such as the presence of fluorine atoms enhanced cytotoxicity compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that are favorable for binding to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Key analogs differ in the aryl group attached to the oxadiazole (Table 1).

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate 2-fluorophenyl 407.4 (estimated) Enhanced lipophilicity (XLogP3 ~2.5); potential halogen bonding via fluorine
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3-methylphenyl 390.5 Increased hydrophobicity (XLogP3 2.2); altered steric interactions
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-dimethylphenyl 404.5 Higher molecular weight; potential for π-π stacking with aromatic targets
Ethyl 4-(2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate 4-ethoxyphenyl 423.5 (estimated) Improved solubility due to ethoxy group; reduced membrane permeability

Key Observations :

  • Fluorine vs.
  • Ethoxy Substitution : The 4-ethoxyphenyl analog () likely exhibits reduced lipophilicity (XLogP3 ~2.0) compared to the target compound, favoring aqueous solubility but limiting blood-brain barrier penetration .
Core Heterocycle Modifications
  • Pyridazinone vs. Oxadiazole: In , replacing oxadiazole with pyridazinone (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone) introduces hydrogen-bonding sites (C=O groups), altering enzyme inhibition profiles .
  • Quinoxaline-Linked Oxadiazoles: Compounds like those in merge oxadiazole with quinoxaline, broadening π-conjugation for enhanced DNA intercalation or kinase inhibition .

Comparison with Analogs :

  • 3-Methylphenyl Analog : Requires 3-methylphenylacetic acid as a starting material, differing in aryl hydrazide precursors .
  • 4-Ethoxyphenyl Analog : Uses 4-ethoxyphenylhydrazine, introducing ethoxy via nucleophilic substitution .

Physicochemical Properties

  • Lipophilicity : The 2-fluorophenyl group increases logP (estimated 2.5) compared to 4-ethoxyphenyl (logP ~2.0) but is lower than 3,4-dimethylphenyl (logP 2.6) .
  • Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to ethoxy analogs but improve membrane permeability .
  • Thermal Stability : Melting points for similar compounds range 228–230°C (), suggesting moderate stability suitable for oral formulations .
Enzyme Inhibition
  • Antidiabetic Potential: Analogous to ’s oxadiazole-indole hybrids (α-glucosidase IC₅₀ ~10–50 µM), the 2-fluorophenyl group may enhance binding to carbohydrate-active enzymes via hydrophobic pockets .
  • Anti-inflammatory Activity: Fluorine’s electronegativity could mimic COX-2 inhibitors, as seen in ’s quinoxaline-oxadiazoles (COX-2 IC₅₀ ~0.8 µM) .
Antimicrobial and Antifungal Effects
  • Oxadiazole-Thiophene Hybrids : highlights ethyl 5-[(5-(4-chlorophenyl)-oxadiazol-2-yl)thio]thiophene carboxylates as GMHAT inhibitors (IC₅₀ ~1–5 µM). The 2-fluorophenyl group may offer similar potency with reduced off-target effects .

Biological Activity

Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate (referred to as compound C292-0158) is a novel synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antibacterial properties.

Synthesis and Characterization

The synthesis of C292-0158 involves several steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the piperazine and ethyl carboxylate functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of C292-0158. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays have demonstrated that C292-0158 shows marked growth inhibition in several cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these cell lines range from 19.56 µM to higher concentrations depending on the specific type of cancer .
  • Mechanism of Action : The mechanism by which C292-0158 induces apoptosis has been investigated through assays measuring caspase activation and cell cycle analysis. The compound appears to activate caspase-3/7 pathways leading to programmed cell death and causes G2/M phase arrest in cancer cells .

Antibacterial Activity

The antibacterial properties of C292-0158 have also been explored. Compounds containing oxadiazole moieties are known for their antimicrobial activity:

  • Testing Against Bacteria : Preliminary studies suggest that C292-0158 may exhibit activity against Gram-positive and Gram-negative bacteria. Specific tests using the disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli are recommended to quantify its efficacy .

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that compounds similar to C292-0158 showed promising results in inhibiting tumor growth in vivo. The derivatives were tested in mouse models with human tumor xenografts, showing significant tumor reduction compared to controls.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial activity of structurally related compounds. The results indicated that certain oxadiazole derivatives exhibited MIC values lower than 50 µg/mL against resistant bacterial strains, suggesting a potential role for C292-0158 in treating infections caused by multidrug-resistant bacteria .

Data Table: Biological Activity Summary

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerHT-108019.56 µM
AnticancerMCF-7TBD
AntibacterialStaphylococcus aureusTBD
AntibacterialEscherichia coliTBD

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